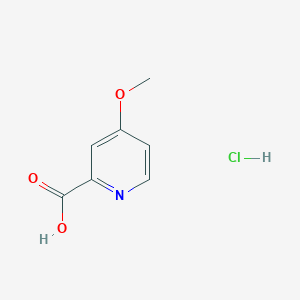

4-Methoxy-pyridine-2-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

4-methoxypyridine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3.ClH/c1-11-5-2-3-8-6(4-5)7(9)10;/h2-4H,1H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQALTXNYLWROAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60527985 | |

| Record name | 4-Methoxypyridine-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60527985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123811-74-5 | |

| Record name | 2-Pyridinecarboxylic acid, 4-methoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123811-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxypyridine-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60527985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxypyridine-2-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-pyridine-2-carboxylic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 4-methoxypyridine.

Oxidation: 4-methoxypyridine is oxidized to form 4-methoxy-pyridine-2-carboxylic acid.

Hydrochloride Formation: The carboxylic acid is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale oxidation reactions using suitable oxidizing agents and subsequent treatment with hydrochloric acid under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-pyridine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of 4-methoxy-pyridine-2-carboxaldehyde or 4-methoxy-pyridine-2-carboxylic acid.

Reduction: Formation of 4-methoxy-pyridine-2-methanol.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Organic Synthesis

4-Methoxy-pyridine-2-carboxylic acid hydrochloride serves as an intermediate in synthesizing various organic compounds, including:

- Glycogen phosphorylase inhibitors.

- Ligands for neuronal nicotinic acetylcholine receptors, which are crucial in neurotransmission and neural signaling pathways .

Biological Research

The compound has been investigated for its potential biological activities:

- Mechanism of Action : It may modulate enzyme activity and interact with receptors, influencing neurotransmission and potentially affecting cognitive functions.

- Therapeutic Potential : Its structural properties suggest it could be developed into therapeutic agents targeting diseases such as cancer and neurodegenerative disorders.

Medicinal Chemistry

Research indicates that this compound may have significant implications in drug development:

- Drug Design : Its ability to penetrate cell membranes enhances its bioavailability, making it a candidate for developing new drugs targeting specific pathways in disease processes.

Industrial Applications

In industry, it is utilized in producing specialty chemicals and as a reagent in various chemical reactions, including oxidation, reduction, and substitution reactions .

Case Study 1: Neuronal Nicotinic Acetylcholine Receptors

Research has shown that derivatives of this compound can act on neuronal nicotinic acetylcholine receptors, influencing neurotransmission. This interaction may lead to advancements in treatments for conditions such as Alzheimer’s disease or other cognitive impairments.

Case Study 2: Glycogen Phosphorylase Inhibition

Studies have highlighted the role of this compound as a precursor in synthesizing glycogen phosphorylase inhibitors, which are vital for managing diabetes by controlling blood sugar levels.

Mechanism of Action

The mechanism of action of 4-Methoxy-pyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Substituent Position : The C4 methoxy group in the main compound enhances electron-donating effects compared to C2-substituted analogs, influencing reactivity and metal-binding affinity.

- Functional Groups : The carboxylic acid group at C2 facilitates salt formation (e.g., hydrochloride) and chelation, unlike ester derivatives (e.g., methyl 4-chloropicolinate) .

Key Insights :

- Compounds with chloride or ester groups (e.g., methyl 4-chloropicolinate) are primarily used as synthetic intermediates rather than bioactive agents .

Biological Activity

4-Methoxy-pyridine-2-carboxylic acid hydrochloride (also known as 4-Methoxy-pyridine-2-carboxylic acid HCl) is a derivative of pyridine that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.

- Molecular Formula: C7H7NO3·HCl

- Molecular Weight: 191.59 g/mol

- Structure: The compound features a methoxy group and a carboxylic acid moiety attached to a pyridine ring, enhancing its lipophilicity and potential interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with various receptors. Notably, it may act on neuronal nicotinic acetylcholine receptors, influencing neurotransmission and neural signaling pathways . The methoxy group enhances its ability to penetrate cell membranes, which is crucial for its bioavailability and efficacy in biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing potential as an antibacterial agent. The compound's effectiveness can be influenced by structural modifications, which may enhance its activity against specific pathogens.

Anticancer Properties

Several studies have explored the anticancer potential of pyridine derivatives, including this compound. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines. For instance, the compound has shown selective activity against lung cancer cells (A549) and other cancer types, indicating its potential as a lead compound in cancer therapy .

| Cell Line | IC50 (μM) | Activity |

|---|---|---|

| A549 | 15.629 | Moderate |

| NCI-H1975 | 0.297 | High |

| MDA-MB-231 | 0.126 | Strong |

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has been investigated for anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases .

Case Studies

- Anticancer Study : A recent study evaluated the cytotoxic effects of various pyridine derivatives on breast cancer cell lines, with this compound exhibiting significant growth inhibition compared to standard treatments like 5-Fluorouracil (5-FU). The compound demonstrated an IC50 value significantly lower than that of 5-FU, suggesting enhanced potency against cancer cells .

- Antimicrobial Efficacy : In another study, the compound was tested against Mycobacterium tuberculosis, where it showed promising results with minimum inhibitory concentrations (MIC) below 25 µM. This indicates its potential as a therapeutic agent in treating tuberculosis .

Future Directions

The ongoing research into the biological activity of this compound suggests several future directions:

- Drug Development : Continued exploration of its pharmacological properties could lead to the development of new therapeutic agents targeting cancer and infectious diseases.

- Structural Modifications : Investigating derivatives with altered substituents may enhance its efficacy and selectivity against specific biological targets.

- Mechanistic Studies : Further studies are needed to elucidate the detailed mechanisms by which this compound exerts its biological effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-methoxy-pyridine-2-carboxylic acid hydrochloride, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via oxidation of substituted pyridine precursors. For example, 5-methoxy-2-methylpyridine can be oxidized using potassium permanganate (KMnO₄) in aqueous media at 90–95°C for 3 hours. The carboxylic acid product is isolated via acidification (HCl) and recrystallization, yielding ~47% .

- Optimization Tips :

- Control temperature rigorously to avoid over-oxidation.

- Monitor pH during acidification to ensure selective precipitation.

- Use NMR (e.g., δ 3.85 ppm for OCH₃, 7.4–8.3 ppm for pyridine protons) to confirm structural integrity .

Q. How can researchers validate the purity and structural identity of this compound?

- Analytical Techniques :

- Elemental Analysis : Compare calculated vs. experimental values (e.g., C: 54.92% calc. vs. 54.62% found; N: 9.15% calc. vs. 9.06% found) .

- NMR Spectroscopy : Key signals include the methoxy group (singlet at δ ~3.85 ppm) and aromatic protons (multiplets in δ 7.4–8.3 ppm) .

- Melting Point : Reported mp for analogs ranges from 129–167°C, depending on substitution .

Q. What are the stability considerations for this compound under varying storage conditions?

- Recommendations :

- Store in anhydrous conditions to prevent hydrolysis of the hydrochloride salt.

- Avoid prolonged exposure to light, as methoxy-pyridine derivatives may undergo photodegradation.

- Monitor for color changes or precipitate formation as indicators of decomposition.

Advanced Research Questions

Q. How can researchers reconcile discrepancies in elemental analysis data for synthesized batches of this compound?

- Case Study : In one synthesis, carbon content deviated by 0.3% (54.92% calc. vs. 54.62% found) .

- Resolution Strategies :

- Purify via recrystallization or column chromatography to remove inorganic salts (e.g., residual KMnO₄ byproducts).

- Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks.

- Cross-validate with alternative methods like X-ray crystallography for absolute structure confirmation.

Q. What mechanistic insights explain the regioselectivity of methoxy group introduction in pyridine-carboxylic acid derivatives?

- Synthetic Context : Methoxy groups are introduced via nucleophilic substitution (e.g., Na/methanol with bromo precursors) or direct oxidation of methyl groups .

- Key Factors :

- Electron-donating methoxy groups stabilize intermediates at specific ring positions (e.g., para to carboxylic acid).

- Steric effects from substituents (e.g., methyl groups) influence reaction pathways .

Q. How does the electronic environment of the pyridine ring affect the reactivity of this compound in cross-coupling reactions?

- Structural Analysis :

- The methoxy group at position 4 enhances electron density at position 2, potentially activating the carboxylic acid for amidation or esterification.

- Substituent effects can be modeled using DFT calculations to predict reactivity with nucleophiles or electrophiles .

Data Contradiction and Resolution

Q. Why do NMR spectra of synthetic batches show variations in aromatic proton signals?

- Example : A study reported pyridine protons as a multiplet (δ 7.4–8.3 ppm) , while analogs may exhibit shifts due to solvent or pH differences.

- Troubleshooting :

- Standardize solvent systems (e.g., CDCl₃ vs. D₂O) and pH during NMR sample preparation.

- Compare with literature data for regioisomers (e.g., 5-methoxy vs. 6-methoxy derivatives) to rule out positional ambiguity .

Application-Oriented Questions

Q. What role does this compound serve in medicinal chemistry or materials science?

- Case Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.